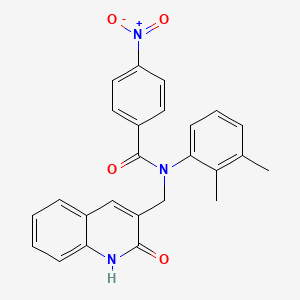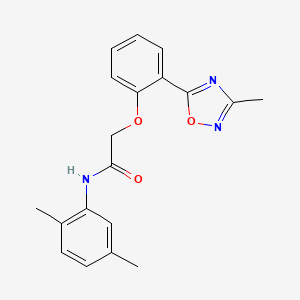
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as TTM, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. TTM is a quinoline-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用機序
The mechanism of action of TTM is not fully understood, but it is thought to involve the inhibition of calcium signaling pathways in cells. TTM has been shown to bind to the protein calmodulin, which is involved in calcium signaling, and to inhibit its activity. This inhibition of calcium signaling can have a variety of downstream effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
TTM has a variety of biochemical and physiological effects, including the inhibition of calcium signaling pathways in cells, the modulation of gene expression, and the inhibition of cell proliferation. TTM has also been shown to have antioxidant properties, which may be related to its ability to modulate calcium signaling. Additionally, TTM has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using TTM in laboratory experiments is its relatively simple synthesis and well-understood mechanism of action. TTM has been extensively studied and its effects on cellular processes are well-established. Additionally, TTM has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments.
One of the limitations of using TTM in laboratory experiments is that its effects on cellular processes can be complex and difficult to interpret. Additionally, TTM can have off-target effects on other cellular processes, which can complicate data interpretation. Finally, TTM can be difficult to work with in certain experimental systems, such as those involving live animals or complex tissues.
将来の方向性
There are a number of potential future directions for research on TTM. One area of interest is the development of more specific inhibitors of calcium signaling pathways, which could have potential therapeutic applications in a range of diseases. Additionally, further studies are needed to better understand the mechanisms of action of TTM and its effects on cellular processes. Finally, there is potential for the development of new experimental systems that can better model the effects of TTM on complex biological systems.
合成法
TTM can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with tert-butylamine and propionyl chloride. Other methods involve the use of different amines or carboxylic acids in the reaction. The synthesis of TTM is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
TTM has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. TTM has been used in studies investigating the role of calcium signaling in cells, as well as in studies of the mechanisms of action of various drugs and compounds.
特性
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-16(21)20(18(3,4)5)11-14-10-13-9-12(2)7-8-15(13)19-17(14)22/h7-10H,6,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQCGKNJMBAPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

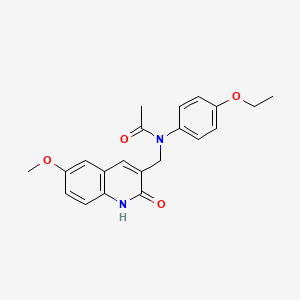
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

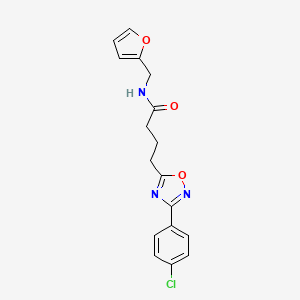
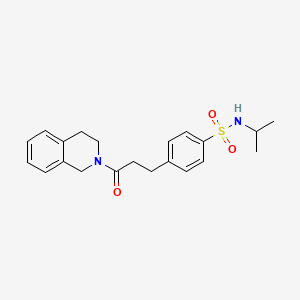

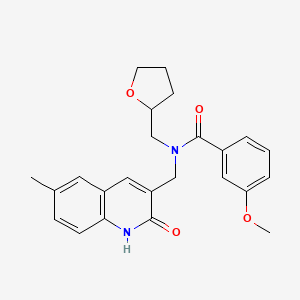
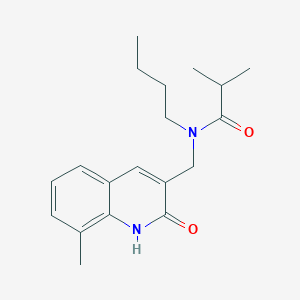
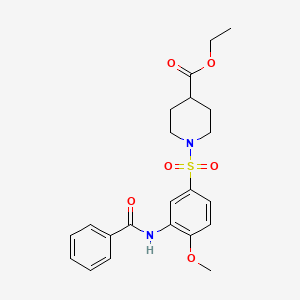

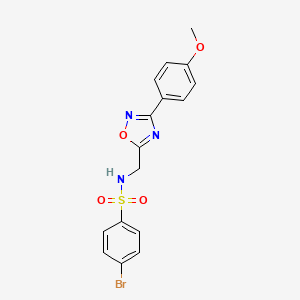
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
